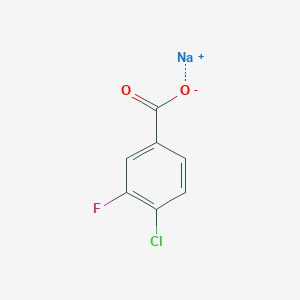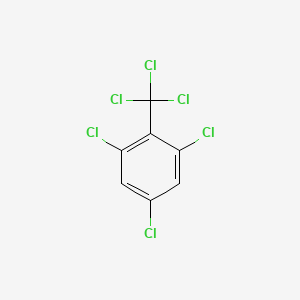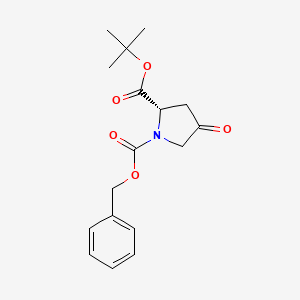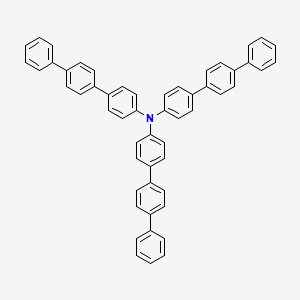
Tri-(p-terphenyl-4-yl) amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-(p-terphenyl-4-yl)amine is a fascinating molecule belonging to the class of amorphous molecular materials . It is based on π-electron systems and exhibits relatively high glass-transition temperatures . Specifically, it comprises three p-terphenyl units, each with a central benzene ring substituted by two phenyl groups. These molecules are starburst precursors and have intriguing properties that make them suitable for various applications .
Molecular Structure Analysis
The molecular structure of Tri-(p-terphenyl-4-yl)amine consists of three identical p-terphenyl units connected through nitrogen atoms. The central benzene rings form a core, and the phenyl groups extend outward. The arrangement of these aromatic rings influences the material’s properties, including its glass-transition behavior .
Physical And Chemical Properties Analysis
- Glass-Transition Temperatures : As mentioned earlier, Tri-(p-terphenyl-4-yl)amine exhibits glass-transition temperatures of 76°C and 132°C , respectively .
- Melting Point : The compound’s melting point falls within the range of 212–214°C .
- Solubility : It is insoluble in water .
- Appearance : Typically, it appears as a white powder .
- Density : The density is approximately 1.24 g/cm³ .
Applications De Recherche Scientifique
Electroluminescent Devices
Tri-(p-terphenyl-4-yl) amine (p-TTA) has been identified as a novel material for organic electroluminescent (EL) devices, particularly for emitting bright blue light. A study by Ogawa, Ohnishi, and Shirota (1997) found that p-TTA functions as a morphologically and thermally stable blue-emitting material in EL devices. The external quantum efficiency was estimated to be 0.4%, with a maximum luminance of about 350 cd m−2 at 13 V driving voltage (Ogawa, Ohnishi, & Shirota, 1997).
Amorphous Molecular Materials
Another significant application is in the field of amorphous molecular materials. Higuchi, Ohnishi, Nomura, Inada, and Shirota (1992) found that starburst precursor molecules based on π-electron systems, like tri-(p-terphenyl-4-yl)amine, constitute a new class of amorphous molecular materials with high glass-transition temperatures. This discovery suggests potential applications in areas requiring stable materials at varying temperatures (Higuchi et al., 1992).
Negative Electric-Field Dependence of Hole Drift Mobility
In the field of charge transport, Kageyama, Ohnishi, Nomura, and Shirota (1997) studied the negative electric-field dependence of hole drift mobility for a molecular glass of tri-(o-terphenyl-4-yl)amine. This study suggests potential applications in electronic devices where control of charge transport is crucial (Kageyama, Ohnishi, Nomura, & Shirota, 1997).
Propriétés
IUPAC Name |
4-(4-phenylphenyl)-N,N-bis[4-(4-phenylphenyl)phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H39N/c1-4-10-40(11-5-1)43-16-22-46(23-17-43)49-28-34-52(35-29-49)55(53-36-30-50(31-37-53)47-24-18-44(19-25-47)41-12-6-2-7-13-41)54-38-32-51(33-39-54)48-26-20-45(21-27-48)42-14-8-3-9-15-42/h1-39H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEELZNKFYGCZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H39N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

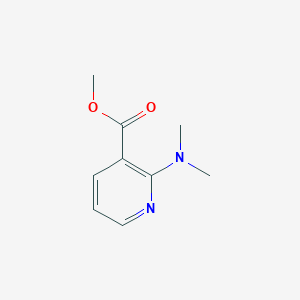
![9-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]carbazole](/img/structure/B3180246.png)
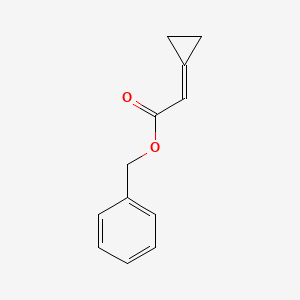


![2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one](/img/structure/B3180273.png)
![Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3180277.png)

